Glemanserin, (S)-
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Overview
Description
It was the first truly selective 5-HT2A ligand to be discovered and led to the development of other potent and selective 5-HT2A receptor antagonists such as volinanserin . Although it was investigated clinically for the treatment of generalized anxiety disorder, it was ultimately found to be ineffective and was not marketed .
Preparation Methods
The synthesis of Glemanserin involves several steps. The key synthetic route includes the formation of the piperidine ring and the attachment of the phenylethyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Glemanserin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Glemanserin has been used in various scientific research applications, including:
Chemistry: As a selective 5-HT2A receptor antagonist, it has been used to study the role of this receptor in various chemical processes.
Biology: It has been used to investigate the biological functions of the 5-HT2A receptor and its role in various physiological processes.
Mechanism of Action
Glemanserin exerts its effects by selectively binding to and antagonizing the 5-HT2A receptor. This receptor is involved in various physiological processes, including mood regulation, cognition, and perception . By blocking this receptor, Glemanserin can modulate these processes and has been used to study the role of the 5-HT2A receptor in various conditions .
Comparison with Similar Compounds
Glemanserin is unique in its high selectivity for the 5-HT2A receptor. Similar compounds include:
Volinanserin: A fluorinated analogue of Glemanserin that is even more potent and selective.
Pruvanserin: Another selective 5-HT2A receptor antagonist.
Roluperidone: A compound with similar antagonistic properties.
Lenperone: Another compound targeting the 5-HT2A receptor.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and clinical applications.
Properties
CAS No. |
132553-88-9 |
---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(S)-phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2/t20-/m1/s1 |
InChI Key |
AXNGJCOYCMDPQG-HXUWFJFHSA-N |
Isomeric SMILES |
C1CN(CCC1[C@@H](C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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